molecular formula C19H15N3O6 B2815465 N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 1286724-24-0

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2815465
CAS RN: 1286724-24-0
M. Wt: 381.344
InChI Key: CLDUBGFAQVJUMU-UHFFFAOYSA-N
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Description

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C19H15N3O6 and its molecular weight is 381.344. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Agents

Compounds similar to "N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide" have been synthesized and evaluated for their potential antibacterial and antifungal activities. A study by Mahesh et al. (2022) explored the synthesis of new oxadiazole derivatives containing a 2H-chromen-2-one moiety as potential antibacterial and antifungal agents. These compounds were characterized by various spectroscopic techniques and demonstrated significant activity in preliminary biological screenings (Mahesh, Sanjeeva, Manjunath, & Venkata, 2022).

Antimicrobial Activity

Another study focused on the design, synthesis, and evaluation of benzofuran-oxadiazole hybrids as antimicrobial agents. These compounds, including those with structures akin to the specified compound, demonstrated significant antimicrobial activity against a range of bacterial and fungal strains, highlighting their potential as leads in the development of new antimicrobial agents (Sanjeeva, Rao, Prasad, & Ramana, 2021).

Antioxidant Properties

Furthermore, the antioxidant properties of acetyl salicylic acid derivatives, which share a common structural feature with the specified compound, were investigated in a study by Poojari et al. (2016). The study involved the synthesis and characterization of new salicylic acid derivatives and their evaluation using the DPPH spectrometric assay. The results indicated significant antioxidant activity for these compounds, suggesting potential applications in the prevention of diseases associated with oxidative stress (Poojari, Sunil, Kamath, Ananda, & Kiran, 2016).

Antidiabetic Screening

Lalpara et al. (2021) conducted a study on the synthesis and in vitro antidiabetic screening of novel dihydropyrimidine derivatives, which are structurally related to the specified compound. These compounds were evaluated for their antidiabetic activity using the α-amylase inhibition assay, showcasing the potential therapeutic applications of such molecules in managing diabetes (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

properties

IUPAC Name

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O6/c1-9-7-12(10(2)26-9)17-21-22-19(28-17)20-16(23)13-8-11-5-4-6-14(25-3)15(11)27-18(13)24/h4-8H,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDUBGFAQVJUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.